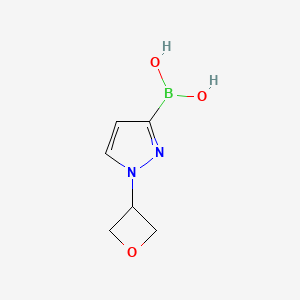1-(Oxetan-3-yl)pyrazole-3-boronic Acid
CAS No.:
Cat. No.: VC18354019
Molecular Formula: C6H9BN2O3
Molecular Weight: 167.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9BN2O3 |
|---|---|
| Molecular Weight | 167.96 g/mol |
| IUPAC Name | [1-(oxetan-3-yl)pyrazol-3-yl]boronic acid |
| Standard InChI | InChI=1S/C6H9BN2O3/c10-7(11)6-1-2-9(8-6)5-3-12-4-5/h1-2,5,10-11H,3-4H2 |
| Standard InChI Key | UVBZZXGEQJWUSO-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=NN(C=C1)C2COC2)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates two pharmacologically relevant motifs: a pyrazole ring and an oxetane group. The pyrazole moiety contributes to planar aromaticity and hydrogen-bonding capabilities, while the oxetane ring introduces steric strain that enhances metabolic stability compared to larger cyclic ethers. Key physicochemical properties include:
-
Molecular Formula: C₇H₉BN₂O₃
-
Molecular Weight: 167.96 g/mol
-
SMILES Notation: B(C1=CN(N=C1)C2COC2)(O)O
-
InChIKey: DLMPXRKLZGBYIT-UHFFFAOYSA-N
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The oxetane ring’s strained three-membered structure improves solubility and reduces susceptibility to oxidative metabolism, making it advantageous in drug design.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 1-(oxetan-3-yl)pyrazole-3-boronic acid typically involves functionalization of pre-formed pyrazole precursors. One common method employs the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between carbonyl compounds and alkenes, to construct the oxetane ring. Subsequent boronylation via Miyaura borylation introduces the boronic acid group. Alternative approaches include:
-
Suzuki-Miyaura Coupling: Reacting halogenated pyrazole derivatives with boronic acids under palladium catalysis.
-
Direct Boronylation: Treating lithiated pyrazole intermediates with trimethyl borate.
Reaction Optimization
Key parameters for optimizing yield and purity include:
| Parameter | Optimal Condition | Impact on Reaction Efficiency |
|---|---|---|
| Solvent | Dioxane or THF | Enhances boronic acid solubility |
| Catalyst | Pd(PPh₃)₄ | Facilitates cross-coupling |
| Temperature | 80–100°C | Balances reaction rate and decomposition |
| Base | K₃PO₄ | Neutralizes HX byproducts |
Prolonged heating (>12 hours) and inert atmospheres (N₂ or Ar) are critical to prevent boronic acid oxidation.
Chemical Reactivity and Applications
Reactivity Profile
The compound participates in diverse transformations:
-
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl/vinyl halides, enabling modular synthesis of biaryl structures.
-
Oxidation/Reduction: Converts to boronic esters (e.g., with pinacol) or boranes, altering solubility and stability.
-
Electrophilic Substitution: The pyrazole ring undergoes nitration or halogenation at the 4-position.
Pharmaceutical Applications
1-(Oxetan-3-yl)pyrazole-3-boronic acid serves as a key intermediate in developing:
-
Kinase Inhibitors: The boronic acid group chelates ATP-binding site residues, enhancing target affinity.
-
PROTACs (Proteolysis-Targeting Chimeras): Facilitates degradation of disease-associated proteins via ubiquitin-proteasome pathways.
-
Antimicrobial Agents: Pyrazole derivatives exhibit activity against E. coli and S. aureus.
Biological Activity and Mechanistic Insights
Mechanism of Action
The boronic acid group forms reversible covalent bonds with biological nucleophiles (e.g., serine proteases), while the oxetane ring minimizes off-target interactions by reducing passive diffusion.
Comparative Analysis with Structural Analogs
Positional Isomers
The boronic acid’s position on the pyrazole ring significantly impacts reactivity:
| Compound | Boronic Acid Position | Key Application |
|---|---|---|
| 1-(Oxetan-3-yl)pyrazole-4-boronic acid | 4 | Polymer synthesis |
| 1-(Oxetan-3-yl)pyrazole-5-boronic acid | 5 | Radiolabeling probes |
The 3-position isomer (target compound) exhibits superior electrophilicity for Suzuki couplings.
Functional Group Variations
Replacing the boronic acid with a carboxyl group (e.g., 1-(oxetan-3-yl)pyrazole-4-carboxylic acid) shifts applications toward peptide coupling.
Future Directions and Research Opportunities
-
Targeted Drug Delivery: Leveraging oxetane’s metabolic stability for CNS-penetrant agents.
-
Materials Science: Developing boronic acid-functionalized polymers for responsive hydrogels.
-
Catalysis: Exploring asymmetric induction in cross-couplings using chiral oxetane auxiliaries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume